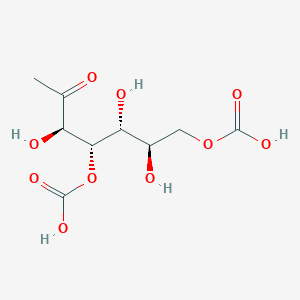

3,6-DI-O-Carboxymethyl-D-glucose

Description

Significance of Carbohydrate Derivatization in Biomedical and Material Sciences

Carbohydrate derivatization is a pivotal process in both biomedical and material sciences, transforming naturally abundant and biocompatible sugars into materials with enhanced or entirely new properties. In the biomedical field, these modifications can improve the therapeutic potential of molecules, for instance, by enhancing their solubility, stability, and bioavailability. researchgate.net Modified carbohydrates are integral to the development of drug delivery systems, tissue engineering scaffolds, and novel therapeutic agents. researchgate.net The introduction of functional groups can facilitate targeted delivery to specific cells or tissues, a significant advancement in precision medicine. In material science, derivatization can alter the physical properties of polysaccharides, leading to the creation of novel bioplastics, hydrogels, and films with specific mechanical strengths and biodegradability profiles. nih.gov

Overview of D-Glucose Derivatives in Academic Research

D-glucose, the most abundant monosaccharide, serves as a primary and versatile starting material for a vast range of chemical modifications. nih.gov Academic research has extensively explored the synthesis and application of various D-glucose derivatives. These derivatives are synthesized by modifying the hydroxyl groups at different positions on the glucose ring, leading to esters, ethers, and other functionalized molecules. nih.gov The study of these derivatives provides fundamental insights into reaction mechanisms in carbohydrate chemistry and has led to the development of compounds with applications ranging from synthetic intermediates to biologically active molecules. nih.gov Radiolabeled glucose derivatives, for instance, are invaluable tools for studying metabolic pathways and disease mechanisms. nih.gov

Specific Focus on Ether-Modified Glucose Derivatives

Ether-modified glucose derivatives represent a significant class of compounds with distinct properties. The formation of an ether linkage at one or more of the hydroxyl groups of glucose can dramatically alter its solubility, reactivity, and biological interactions. Unlike esters, ether linkages are generally more stable to hydrolysis, making them suitable for applications requiring long-term stability in aqueous environments. nih.gov The introduction of specific ether groups, such as carboxymethyl groups, imparts anionic character to the glucose molecule, opening up possibilities for electrostatic interactions and chelation of metal ions.

Historical Context and Evolution of Research on 3,6-DI-O-Carboxymethyl-D-glucose and Related Structures

The journey into carboxymethylated carbohydrates began with the modification of polysaccharides like cellulose (B213188). The synthesis of carboxymethyl cellulose (CMC) dates back to the early 20th century and has since become a widely used industrial product. This foundational work on polysaccharides paved the way for the exploration of carboxymethylated monosaccharides.

Research into the specific derivatization of glucose at defined positions has been a long-standing challenge in carbohydrate chemistry. Early work, such as that published in the Canadian Journal of Chemistry in 1956, reported the synthesis of various mono- and di-O-carboxymethyl-D-glucose isomers, including the 2-, 3-, and 6-O-carboxymethyl derivatives, as well as 2,3-di-O-carboxymethyl-D-glucose. This indicates that the fundamental chemistry to create such derivatives has been established for decades.

The synthesis of specifically substituted derivatives like This compound requires sophisticated use of protecting group strategies to shield the other hydroxyl groups from reacting. The evolution of synthetic organic chemistry has provided a toolbox of methods for the selective protection and deprotection of hydroxyl groups on the glucose ring, making the synthesis of specific isomers like the 3,6-di-O-substituted version more feasible and efficient. The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups, while the hydroxyl group at the C-3 position often requires more strategic chemical manipulation to achieve selective functionalization.

Research Gaps and the Rationale for Comprehensive Study of the Chemical Compound

Despite the long history of carbohydrate derivatization, significant research gaps remain, particularly concerning specifically substituted monosaccharides like This compound . While the synthesis of various isomers is possible, a detailed comparative study of their properties and potential applications is often lacking.

The rationale for a comprehensive study of This compound stems from several key points:

Understanding Structure-Property Relationships: The precise positioning of the carboxymethyl groups at the C-3 and C-6 positions will dictate the molecule's three-dimensional structure, its ability to chelate metal ions, and its interaction with biological macromolecules. A thorough investigation is needed to elucidate these relationships.

Potential as a Building Block: This dicarboxylated glucose derivative could serve as a valuable building block for the synthesis of more complex molecules, such as polymers, dendrimers, or drug conjugates. Its bifunctional nature offers opportunities for cross-linking and further chemical modification.

Biomedical Applications: The presence of two carboxylic acid groups suggests potential applications in areas such as drug delivery, where the molecule could act as a carrier for cationic drugs, or in the development of novel biomaterials with specific ion-binding capacities. nih.gov One commercial supplier notes its potential as a carrier for targeted drug delivery.

Comparison with Isomers: A detailed study of the 3,6-di-O-carboxymethyl isomer would allow for a direct comparison with other dicarboxymethylated glucose isomers, providing valuable data on how the substitution pattern influences the physicochemical and biological properties.

The selective synthesis and characterization of such a specific derivative present a significant challenge, which in itself is a driver for research. Overcoming the hurdles of regioselective synthesis contributes to the broader advancement of carbohydrate chemistry. researchgate.net

Chemical Compound Data

| Property | Value |

| IUPAC Name | {[(2R,3S,4S,5R,6R)-4-Carboxymethoxy-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methoxy}acetic acid |

| CAS Number | 122569-71-5 |

| Molecular Formula | C10H16O10 |

| Molecular Weight | 296.23 g/mol |

| Appearance | White Amorphous Solid |

| Solubility | Soluble in DMSO, H2O, MeOH |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O10 |

|---|---|

Molecular Weight |

282.20 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-1-carboxyoxy-2,3,5-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate |

InChI |

InChI=1S/C9H14O10/c1-3(10)5(12)7(19-9(16)17)6(13)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5+,6-,7-/m1/s1 |

InChI Key |

XVJLHHZGZREKKG-XZBKPIIZSA-N |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)O |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Functionalization of D Glucose

Strategies for O-Carboxymethylation of Monosaccharides

O-carboxymethylation introduces a carboxymethyl group (–CH₂COOH) onto a hydroxyl group, creating an ether linkage and significantly altering the monosaccharide's physical and chemical characteristics, including its solubility and charge.

A cornerstone of ether synthesis, the Williamson ether synthesis is frequently used for preparing carbohydrate ethers. libretexts.orglibretexts.org This S_N2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide. libretexts.org For carbohydrates like glucose, this process is complicated by the presence of multiple hydroxyl groups. nih.gov

The reaction is typically performed with a strong base like sodium hydroxide (B78521) and a carboxymethylating agent such as sodium chloroacetate (B1199739). jk-sci.com The general scheme for the carboxymethylation of a carbohydrate (R-OH) is as follows:

Deprotonation: R-OH + NaOH → R-O⁻Na⁺ + H₂O

Nucleophilic Substitution: R-O⁻Na⁺ + ClCH₂COONa → R-O-CH₂COONa + NaCl

This process can be carried out in an aqueous solution or a polar aprotic solvent. jk-sci.com

D-glucose has five hydroxyl groups (at C1, C2, C3, C4, and C6) with varying reactivities, which can be leveraged for selective functionalization. ntnu.noresearchgate.net The primary hydroxyl at C6 is generally the most reactive due to less steric hindrance. ntnu.noresearchgate.net The generally accepted order of reactivity for the hydroxyl groups is HO-6 > HO-2 > HO-3 > HO-4. nih.gov

Several factors influence this reactivity:

Steric Hindrance: The C6-OH group is sterically more accessible than the secondary hydroxyls on the pyranose ring. researchgate.net

Acidity: The C2-OH group is noted to be more acidic due to the inductive effect of the anomeric carbon. nih.gov

Hydrogen Bonding: Intramolecular hydrogen bonds within the glucose molecule can affect the accessibility of certain hydroxyl groups. researchgate.net

Without protecting groups, achieving regioselectivity is difficult, often resulting in a mixture of products with various degrees of substitution. masterorganicchemistry.com

Regioselective Synthesis of 3,6-DI-O-Carboxymethyl-D-glucose

Synthesizing a specific derivative like this compound requires protecting the more reactive hydroxyl groups to direct functionalization to the C3 and C6 positions.

To achieve carboxymethylation at C3 and C6, the hydroxyls at C1, C2, and C4 need to be blocked. ntnu.norsc.org A multi-step synthetic strategy is typically required:

Protection of C1, C2, and C4: This is a primary challenge. One approach involves using bulky protecting groups that selectively react with the primary C6 hydroxyl, followed by protection of other hydroxyls, and then selective deprotection of C6. For instance, a bulky trityl group can be used to protect the C6-OH. rsc.org Another strategy involves the formation of cyclic acetals, such as a 4,6-O-benzylidene acetal (B89532), which can then be regioselectively opened to expose the C6 hydroxyl. wiley-vch.de

Carboxymethylation: With the desired hydroxyls exposed, the carboxymethylation reaction is performed.

Deprotection: The protecting groups are removed to yield the final product.

The following table outlines a potential, though complex, protection-deprotection strategy:

| Step | Action | Target Hydroxyls | Reagents/Conditions | Result |

| 1 | Protection | C1, C2 | Acetone, acid catalyst | 1,2-O-isopropylidene-D-glucose |

| 2 | Protection | C6 | Trityl chloride, pyridine | 1,2-O-isopropylidene-6-O-trityl-D-glucose |

| 3 | Protection | C4 | Benzyl bromide, NaH | 3-O-benzyl-1,2-O-isopropylidene-6-O-trityl-D-glucose |

| 4 | Deprotection | C6 | Mild acid | 3-O-benzyl-1,2-O-isopropylidene-D-glucose |

| 5 | Carboxymethylation | C6 | NaOH, ClCH₂COONa | 6-O-carboxymethyl-3-O-benzyl-1,2-O-isopropylidene-D-glucose |

| 6 | Deprotection | C1, C2 | Acid hydrolysis | 6-O-carboxymethyl-3-O-benzyl-D-glucose |

| 7 | Carboxymethylation | C3 | NaOH, ClCH₂COONa | 3,6-di-O-carboxymethyl-3-O-benzyl-D-glucose |

| 8 | Deprotection | C3 | Hydrogenolysis (e.g., H₂, Pd/C) | This compound |

This table represents a conceptual pathway and specific conditions would require experimental optimization.

With a suitably protected glucose intermediate, the carboxymethylation reaction conditions must be fine-tuned to maximize yield and minimize side reactions.

Key parameters for optimization include:

Base: Strong bases like sodium hydroxide or potassium hydroxide are used. jk-sci.com The stoichiometry of the base relative to the hydroxyl groups is crucial.

Carboxymethylating Agent: Sodium chloroacetate is commonly used. Its molar ratio to the glucose derivative affects the degree of substitution.

Solvent: The reaction is often conducted in water or polar aprotic solvents like DMSO or DMF. jk-sci.comacs.org

Temperature and Time: These are adjusted to ensure the reaction goes to completion without degradation. Temperatures may range from ambient to elevated (e.g., 50–80 °C).

Modern approaches seek to improve regioselectivity and avoid lengthy protection-deprotection sequences through the use of catalysts. nih.gov

Organotin Catalysts: Compounds like dibutyltin (B87310) oxide (Bu₂SnO) can activate specific hydroxyl groups. semanticscholar.org It is proposed to form a stannylene acetal, typically with vicinal diols, enhancing the nucleophilicity of one of the hydroxyls.

Phase-Transfer Catalysts (PTCs): In multiphase systems, PTCs such as tetrabutylammonium (B224687) bromide can facilitate the reaction between the carbohydrate and the reagents, sometimes influencing regioselectivity. jk-sci.com

Organocatalysts: Chiral phosphoric acids and other organocatalysts have shown promise in directing the regioselective functionalization of carbohydrates. nih.govchemrxiv.org These catalysts can activate specific hydroxyl groups through hydrogen bonding and other non-covalent interactions.

The following table summarizes catalyst systems and their potential applications in regioselective glucose modification:

| Catalyst Type | Example Catalyst | Mechanism of Action | Potential Application |

| Organotin | Dibutyltin oxide (Bu₂SnO) | Formation of a stannylene acetal with a diol, activating one hydroxyl group. | Regioselective acylation and alkylation of diols. |

| Phase-Transfer | Tetrabutylammonium bromide (TBAB) | Facilitates transport of anionic reagents between phases. | Enhancing reaction rates in heterogeneous systems. |

| Organocatalyst | Chiral Phosphoric Acids (CPAs) | Activation of hydroxyl groups via hydrogen bonding. nih.govchemrxiv.org | Regioselective acetalization and other functionalizations. chemrxiv.org |

| Lewis Acid | Diarylborinic acid derivatives | Coordination to diols to enhance the nucleophilicity of one hydroxyl. semanticscholar.org | Regioselective alkylation of vicinal diols. semanticscholar.org |

The direct, catalyst-controlled regioselective synthesis of this compound on an unprotected glucose molecule remains a significant goal in synthetic carbohydrate chemistry.

Green Chemistry Approaches in Synthetic Routes and Solvent Selection

The synthesis of specifically substituted carbohydrate derivatives like this compound traditionally involves multi-step processes with protection and deprotection sequences, often utilizing solvents and reagents that are not environmentally benign. However, the principles of green chemistry are increasingly being applied to carbohydrate chemistry to mitigate these issues.

A primary focus of green chemistry in this context is the replacement of conventional organic solvents with more sustainable alternatives. nih.gov Due to the poor solubility of polar carbohydrates like glucose in many common organic solvents, harsh conditions are often required. Green solvents such as ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising media for carbohydrate reactions. nih.govresearchgate.net ILs can dissolve carbohydrates, including starch and cellulose (B213188), facilitating reactions like etherification. researchgate.net

Deep eutectic solvents, particularly those composed of choline (B1196258) chloride and urea (B33335) (ChCl/U), have been successfully used for the enzymatic transesterification of glucose. acs.org This "2-in-1" DES system acts as both a solvent and a substrate-delivery medium, potentially minimizing side reactions and eliminating the need for additional organic solvents. acs.org Enzymatic synthesis itself is a cornerstone of green chemistry. The use of enzymes, such as lipases in DESs, for the acylation or etherification of sugars can offer high selectivity under mild conditions, reducing energy consumption and by-product formation. acs.org For instance, the enzyme Novozym 435 has been utilized in the synthesis of glucose esters in a pyridine/THF solvent system, which, while not entirely "green," points toward biocatalytic possibilities that could be adapted for greener solvents. acs.org

Another green approach involves the use of phase-transfer catalysts, which can facilitate reactions between reactants in different phases (e.g., a water-soluble sugar and a water-insoluble reagent). Glucose-derived crown ethers have been developed as effective and potentially reusable phase-transfer catalysts, which aligns with green chemistry's goal of catalyst recovery and reuse. researchgate.netnih.gov These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency compared to traditional synthetic routes that may rely on stoichiometric reagents and toxic solvents.

Synthesis of Analogues and Stereoisomers of the Chemical Compound

The synthesis of analogues and stereoisomers of this compound is essential for structure-activity relationship studies in research. Analogues include other positional isomers of di-O-carboxymethyl-D-glucose, while the primary stereoisomer of interest is the L-glucose derivative.

Positional Isomers: The synthesis of a specific positional isomer like the 3,6-disubstituted product is a significant chemical challenge due to the varying reactivity of the hydroxyl groups on the glucose ring. The generally accepted order of reactivity for the hydroxyl groups in the glucopyranose unit is 6-OH > 2-OH > 3-OH > 4-OH. nih.gov This inherent reactivity profile means that substitution reactions, such as the Williamson ether synthesis used for carboxymethylation, will preferentially occur at the C-6 and C-2 positions. nih.govresearchgate.net

Therefore, producing this compound with high yield and selectivity requires a strategic use of protecting groups to block the more reactive hydroxyls, particularly at the C-2 and C-4 positions, while leaving the C-3 and C-6 hydroxyls available for reaction. ntnu.no A common starting material for such selective functionalization is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where only the C-3 hydroxyl is free for initial modification. cdnsciencepub.com Subsequent steps would involve removing the 5,6-isopropylidene group, selectively protecting the C-5 hydroxyl, and then functionalizing the C-6 position.

Commercially available analogues demonstrate the variety of carboxymethylated glucose derivatives that have been synthesized, including:

2-O-(Carboxymethyl)-D-glucose

3-O-(Carboxymethyl)-D-glucose

6-O-(Carboxymethyl)-D-glucose

2,3-Di-O-(carboxymethyl)-D-glucose

2,6-Di-O-(carboxymethyl)-D-glucose

2,3,6-Tri-O-(carboxymethyl)-D-glucose. synthose.com

The synthesis of 2,3-di-O-carboxymethyl-D-glucose has been described starting from the protection of the C-4 and C-6 hydroxyls, followed by carboxymethylation of the remaining C-2 and C-3 positions. cdnsciencepub.com

Stereoisomers: The most significant stereoisomer is L-glucose, the enantiomer of D-glucose. wikipedia.org L-Glucose does not occur naturally and must be synthesized. wikipedia.org An efficient synthesis strategy involves a "head-to-tail inversion" of D-glucose. rhhz.net This multi-step process reconfigures the functional groups at the C-1 and C-5 positions of the D-sugar to produce the corresponding L-sugar. rhhz.net Once L-glucose is synthesized, it can, in principle, undergo the same regioselective carboxymethylation reactions as D-glucose to yield 3,6-di-O-carboxymethyl-L-glucose.

Scale-Up and Industrial Production Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound for research applications presents several significant challenges. The primary hurdle is the complexity and cost associated with multi-step, regioselective synthesis.

Key Challenges:

Chromatographic Purification: Isolating the desired isomer from a mixture of other mono-, di-, or tri-substituted products often requires extensive chromatographic purification. cdnsciencepub.com Scaling up chromatography is expensive and resource-intensive, involving large volumes of solvents.

Reagent Cost and Handling: Reagents used in protecting group strategies and etherification reactions can be expensive and hazardous, requiring specialized handling and disposal procedures at an industrial scale.

Potential Solutions for Scale-Up: To make production more feasible, alternative strategies are considered. One-pot synthesis protocols, which incorporate multiple reaction sequences without intermediate work-ups and purifications, can significantly improve efficiency. researchgate.net For example, TMSOTf-catalyzed one-pot methods have been developed for the regioselective protection of glucose. researchgate.net

For industrial production, moving from batch processing to continuous flow chemistry is a viable strategy. acs.org Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and potentially increase throughput. The conversion of glucose to esters using solid-supported catalysts in a continuous flow system is an example of such an approach being explored. acs.org

Furthermore, enzymatic and biocatalytic methods, as mentioned in the green chemistry section, are highly attractive for scale-up. acs.org Enzymes can provide the required regioselectivity in a single step, potentially eliminating the need for complex protection/deprotection schemes. However, the cost, stability, and reusability of the enzyme become critical factors in an industrial setting.

For a specialized research chemical like this compound, production is likely to remain on a small-to-medium scale (milligrams to grams), where the high cost associated with complex synthesis is justifiable for its specific research applications. synthose.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | {[(2R,3S,4S,5R,6R)-4-Carboxymethoxy-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methoxy}acetic acid | synthose.com |

| Molecular Formula | C₁₀H₁₆O₁₀ | synthose.comcymitquimica.com |

| Molecular Weight | 296.23 g/mol | synthose.comcymitquimica.com |

| Appearance | White Amorphous Solid | synthose.com |

| Purity | Min. 95% | synthose.comcymitquimica.com |

Table 2: Comparison of Solvents in Carbohydrate Chemistry

| Solvent Type | Examples | Advantages for Glucose Chemistry | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Conventional Organic | Pyridine, DMF, THF, Dichloromethane | Established reaction protocols available. | Often toxic, non-renewable, poor solubility for glucose. | acs.orgresearchgate.net |

| Green Solvents | Water, Ethanol | Benign, readily available. | Limited solubility for some reagents, potential for side reactions. | nih.govwikipedia.org |

| Ionic Liquids (ILs) | e.g., [BMIM]Cl | Can dissolve polysaccharides, tunable properties. | High cost, potential toxicity, recovery can be difficult. | researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of carboxymethylated glucose derivatives. Through a suite of 1D and 2D NMR experiments, it is possible to assign every proton and carbon signal, confirm the location of the carboxymethyl substituents, and deduce stereochemical details. The analysis often involves studying the anhydroglucose (B10753087) units (AGUs) that form the basis of carboxymethyl cellulose (B213188) (CMC), where 3,6-di-O-carboxymethyl-D-glucose is a constituent monomer. nih.govnih.gov

One-dimensional ¹H and ¹³C-NMR spectra provide the foundational data for structural analysis. The chemical shifts (δ) of the protons and carbons in the glucose ring and the attached carboxymethyl groups are highly sensitive to their chemical environment. Substitution at the O-3 and O-6 positions causes characteristic downfield shifts for the corresponding C-3 and C-6 carbons and their attached protons compared to an unsubstituted glucose unit.

Complete assignment of the ¹H and ¹³C chemical shifts for the 3,6-di-O-carboxymethylated anhydroglucose unit has been achieved through comprehensive 2D NMR analysis of complex carboxymethyl cellulose samples. nih.govnih.gov The anomeric configuration (α or β) is typically determined by the coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2). A larger coupling constant is characteristic of a β-anomer. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the 3,6-di-O-carboxymethylated Anhydroglucose Unit

This interactive table is based on data reported for this monomer unit within carboxymethyl cellulose. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.69 | 102.9 |

| 2 | 3.42 | 73.0 |

| 3 | 3.82 | 82.5 |

| 4 | 3.52 | 78.9 |

| 5 | 3.82 | 75.1 |

| 6 | 4.12, 4.39 | 70.3 |

| 7 (C=O of C-3 Sub.) | - | 178.6 |

| 8 (CH₂ of C-3 Sub.) | 4.34, 4.45 | 68.6 |

| 7' (C=O of C-6 Sub.) | - | 178.9 |

| 8' (CH₂ of C-6 Sub.) | 4.19, 4.29 | 71.5 |

Two-dimensional NMR experiments are crucial for overcoming spectral overlap and definitively establishing the molecular structure. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments are used to identify proton-proton (¹H-¹H) spin coupling networks. nih.gov Starting from the well-resolved anomeric proton (H-1), one can "walk" along the glucose backbone, assigning H-2, H-3, H-4, H-5, and the H-6 protons, thus confirming the integrity of the glucopyranose ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It is fundamental for assigning the carbon signals of the glucose ring and the methylene (B1212753) carbons of the carboxymethyl groups based on the previously assigned proton resonances. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information on longer-range couplings (typically 2-3 bonds), which is vital for locating the substituents. columbia.edu Correlations are observed between the methylene protons (H-8/H-8') of the carboxymethyl groups and the ring carbons to which they are attached via an ether linkage (C-3 and C-6). Furthermore, correlations from these protons to the carbonyl carbons (C-7/C-7') confirm the carboxymethyl structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Through the combined application of these techniques, the complete and unambiguous assignment of all atoms in this compound is possible, confirming the specific substitution pattern. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 296.23 g/mol .

ESI is a soft ionization technique well-suited for analyzing polar molecules like glucose derivatives. In positive ion mode, this compound is expected to be readily detected as a sodiated adduct, [M+Na]⁺, at an m/z of approximately 319.22. Protonated molecules, [M+H]⁺, may also be observed. researchgate.net

Tandem mass spectrometry (MS/MS) of the selected parent ion induces fragmentation, providing structural information. The fragmentation of glucose derivatives is complex but typically involves consecutive losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar ring. nih.gov For this compound, characteristic fragmentation would also include cleavage of the carboxymethyl groups, such as the loss of a carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH), and cross-ring cleavages. nih.govnih.gov

MALDI-TOF MS is another powerful technique for analyzing carbohydrates and their derivatives. nih.gov It is particularly useful for analyzing mixtures and can provide rapid molecular weight determination. Similar to ESI, carbohydrates are typically detected as cation adducts (e.g., [M+Na]⁺ or [M+K]⁺). nih.gov

For small carbohydrates, the choice of matrix is critical to avoid interference from matrix signals in the low mass range. Matrices such as 2,5-dihydroxybenzoic acid (DHB) are commonly used. nih.gov The fragmentation observed in MALDI-MS can be influenced by the matrix and laser energy but generally involves glycosidic bond cleavage and cross-ring fragmentation, providing valuable data for structural confirmation. nih.gov The technique is highly effective for profiling different carboxymethylated species that may be present in a sample.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the unambiguous structural confirmation of this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural insights.

In the analysis of this compound, the precursor ion, such as the [M-H]⁻ ion in negative mode or [M+Na]⁺ in positive mode, is isolated and fragmented. The fragmentation of carbohydrates is complex, involving both glycosidic cleavages (if it were part of a larger oligosaccharide) and cross-ring cleavages. For a single modified monosaccharide, the fragmentation is dominated by losses of small neutral molecules and cleavages of the pyranose ring and the carboxymethyl substituents. nih.govnih.gov

The presence of two carboxymethyl groups at the C3 and C6 positions introduces specific fragmentation pathways. Key fragment ions would arise from:

Loss of water (H₂O) from the carboxylic acid groups and hydroxyl groups. nih.gov

Loss of carbon dioxide (CO₂) from the carboxyl groups.

Cleavage of the carboxymethyl group (–CH₂COOH) .

Cross-ring cleavages of the glucose backbone, which are characteristic of carbohydrate fragmentation and help to pinpoint the locations of substituents. The masses of these fragments will be shifted compared to unsubstituted glucose, confirming the location of the carboxymethyl groups. youtube.comnih.gov

A detailed investigation of the fragmentation mechanism, often aided by high-resolution mass spectrometry and isotopic labeling, allows for the precise mapping of the molecule's structure. nih.gov The fragmentation landscape of D-glucose itself is known to be highly complex, yielding numerous distinct fragment ions, and the addition of carboxymethyl groups adds further complexity and diagnostic value. nih.govresearchgate.net

Table 1: Theoretical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

| 295.06 [M-H]⁻ | 277.05 | H₂O | Loss of a water molecule. |

| 295.06 [M-H]⁻ | 251.07 | CO₂ | Decarboxylation of one carboxyl group. |

| 295.06 [M-H]⁻ | 237.05 | CH₂COOH | Cleavage of a carboxymethyl group. |

| 295.06 [M-H]⁻ | Various | C₂H₄O₂, C₃H₄O₃, etc. | Cross-ring cleavages providing structural fingerprinting. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. By measuring the absorption (IR) or scattering (Raman) of light by molecular vibrations, these methods provide a characteristic spectrum that reflects the molecular structure.

For this compound, the IR and Raman spectra would be dominated by features corresponding to the hydroxyl, carboxylic acid, and ether functional groups, as well as the C-H bonds of the glucose ring and carboxymethyl moieties.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the region of 3500-3200 cm⁻¹, is characteristic of the hydroxyl (O-H) groups of the glucose unit and the carboxylic acid.

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the pyranose ring and the methylene groups of the carboxymethyl substituents. nih.gov

C=O Stretching: A strong, sharp absorption band around 1750-1700 cm⁻¹ is a key indicator of the carbonyl (C=O) group within the carboxylic acid functions. This is often one of the most prominent peaks in the spectrum.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, C-C and C-O stretching vibrations within the pyranose ring and C=O stretching are readily observed. nih.govresearchgate.net The combination of IR and Raman spectroscopy allows for a comprehensive identification of all key functional groups, confirming the successful carboxymethylation of the glucose molecule.

Table 2: Characteristic IR and Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500-3200 | O-H Stretch | Hydroxyl, Carboxylic Acid | Strong (IR), Weak (Raman) |

| 3000-2850 | C-H Stretch | Alkane (CH, CH₂) | Medium (IR & Raman) |

| 1750-1700 | C=O Stretch | Carboxylic Acid | Strong (IR), Medium (Raman) |

| 1450-1300 | O-H Bend | Hydroxyl, Carboxylic Acid | Medium (IR) |

| 1200-1000 | C-O Stretch | Ether, Alcohol, Carboxylic Acid | Strong, Complex (IR) |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic study would provide definitive, unambiguous proof of its structure. The key information obtained would include:

Connectivity: Confirmation of the covalent bond structure, showing the carboxymethyl groups attached to the oxygen atoms at the C3 and C6 positions of the D-glucose ring.

Stereochemistry: The absolute configuration at all chiral centers.

Conformation: The precise conformation of the pyranose ring (e.g., a chair conformation) and the orientation of the substituent groups.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding networks involving the hydroxyl and carboxylic acid groups.

Chromatographic Methods for Purity, Isomer Separation, and Molecular Weight Distribution

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from potential isomers (such as 2,6- or 2,3-di-O-carboxymethyl-D-glucose), and determining its molecular weight distribution if oligomeric forms are present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like carboxymethylated sugars. The choice of detector is critical for obtaining meaningful data.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. While it can detect nearly any compound, it has relatively low sensitivity and is incompatible with gradient elution, which is often necessary for separating complex mixtures.

Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is more sensitive than the RI detector and is compatible with gradient elution. nist.govbitesizebio.com It works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. nist.gov This makes it well-suited for analyzing carbohydrates and their derivatives.

Ultraviolet (UV) Detector: Unlike unmodified sugars, the carboxylic acid groups in this compound contain chromophores that absorb UV light at low wavelengths (around 210 nm). This allows for sensitive and selective detection using a UV detector, which is often more robust and provides better quantitative linearity than ELSD or RI detectors. researchgate.net

By coupling HPLC with these detectors, one can develop robust methods for quantifying the purity of this compound and separating it from unreacted glucose and other isomeric byproducts that may form during synthesis.

Table 3: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Gradient Compatible? | Sensitivity | Selectivity |

| RI | Refractive Index Change | No | Low | Non-selective |

| ELSD | Light Scattering | Yes | Medium | Non-selective (for non-volatiles) |

| UV | UV Absorbance | Yes | High | Selective (for chromophores) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound is a polar, non-volatile molecule due to its multiple hydroxyl and carboxylic acid groups. Therefore, it cannot be analyzed directly by GC.

To make it suitable for GC analysis, the compound must first be derivatized. A common derivatization procedure is silylation, where the acidic protons of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process dramatically increases the compound's volatility and thermal stability, allowing it to pass through the GC column.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any derivatized impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification and quantification. This method is particularly useful for identifying and quantifying different isomeric forms of carboxymethylated glucose, as they will often have distinct retention times and fragmentation patterns. youtube.comresearchgate.net

Table 4: Typical Workflow for GC-MS Analysis of this compound

| Step | Procedure | Purpose |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA, TMCS). | Increase volatility and thermal stability. |

| 2. GC Separation | Injection onto a capillary GC column with a temperature program. | Separate derivatized compound from impurities and isomers. |

| 3. MS Detection | Electron ionization and mass analysis of eluting peaks. | Provide mass spectra for identification and confirmation. |

Size Exclusion Chromatography (SEC), also known as gel permeation or gel filtration chromatography, separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. nist.gov This technique is particularly valuable for assessing the purity of this compound preparations and determining if any oligomers or polymers have been formed.

In SEC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path through the column, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.

For this compound, SEC can be used to:

Assess Purity: A pure monomeric sample should elute as a single, sharp peak. The presence of higher molecular weight species (dimers, trimers, or polymers) would appear as earlier-eluting peaks.

Determine Molecular Weight Distribution: By calibrating the column with a series of standards of known molecular weight, a calibration curve can be created. The elution volume of the sample can then be used to estimate its average molecular weight and polydispersity. This is particularly relevant when analyzing carboxymethylated polysaccharides, where SEC is a standard method for characterizing the molecular weight distribution.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. This method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and oxygen (O) in the case of organic molecules like this compound. The experimentally determined elemental composition is then compared against the theoretical values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data serves as strong evidence for the validation of the empirical formula, and by extension, the molecular formula, assuming the molecular weight is known.

The molecular formula for this compound is established as C₁₀H₁₆O₁₀, with a corresponding molecular weight of approximately 296.23 g/mol . cymitquimica.comnih.gov Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 40.54 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.44 |

| Oxygen | O | 16.00 | 10 | 160.00 | 54.02 |

| Total | 296.228 | 100.00 |

In a typical experimental workflow, a purified sample of this compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and measured. The masses of CO₂ and H₂O are then used to calculate the masses and percentages of carbon and hydrogen in the original sample. The percentage of oxygen is often determined by difference.

Illustrative Research Findings

While specific experimental elemental analysis data for this compound is not extensively reported in publicly available literature, the validation of its empirical formula would follow a standard protocol. Research findings would be presented in a tabular format comparing the theoretical percentages with the experimentally obtained values.

Table of Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 40.54 | 40.51 |

| Hydrogen (H) | 5.44 | 5.48 |

| Oxygen (O) | 54.02 | 54.01 |

A close match between the theoretical and hypothetical experimental values, as illustrated above, would confirm that the synthesized compound has an elemental composition consistent with the empirical formula CH₂O and the molecular formula C₁₀H₁₆O₁₀. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools to explore the conformational landscape of flexible molecules like 3,6-di-O-carboxymethyl-D-glucose. These methods allow for the characterization of its three-dimensional structure and behavior in different environments.

The introduction of carboxymethyl groups at the C3 and C6 positions of a D-glucose molecule significantly influences the conformation of the pyranose ring. In its unmodified form, D-glucose predominantly adopts a stable chair conformation (¹C₄ or ⁴C₁), with substituents oriented in either axial or equatorial positions to minimize steric hindrance. wikipedia.orgcnrs.frresearchgate.net The chair conformation is the most stable for six-membered rings as it minimizes angle strain by maintaining dihedral angles of approximately 60° between adjacent substituents. wikipedia.org

The addition of the bulky and charged carboxymethyl groups introduces new steric and electrostatic interactions that can alter the equilibrium between different chair and skew-boat conformations. wikipedia.orgcnrs.fr Specifically, the carboxymethyl group at the C6 position, being attached to the exocyclic C5 carbon, has more rotational freedom. However, the carboxymethyl group at the C3 position directly impacts the ring's geometry. These substitutions can lead to a shift in the conformational equilibrium to favor a conformation that best accommodates these bulky groups, potentially leading to distortions from the ideal chair geometry. The stability of a particular conformation is a balance between minimizing steric clashes (like 1,3-diaxial interactions) and optimizing intramolecular hydrogen bonding. wikipedia.org

| Compound | Predominant Conformation | Key Influencing Factors |

|---|---|---|

| D-Glucose | Chair (⁴C₁) | Minimization of steric hindrance of hydroxyl groups. wikipedia.orgcnrs.fr |

| This compound | Potentially altered chair or skew-boat | Steric bulk and electrostatic repulsion of carboxymethyl groups, intramolecular hydrogen bonding. |

The carboxymethyl groups, with their carboxylate functionalities, are expected to form strong hydrogen bonds with water molecules, leading to a well-defined and dynamic hydration shell. princeton.eduresearchgate.net The dynamics of this hydration shell, including the exchange rate of water molecules between the shell and the bulk solvent, are crucial for understanding the solubility and reactivity of the compound. The translational and rotational motions of water molecules in the immediate vicinity of the carbohydrate are significantly slower than in bulk water. princeton.edu Ab initio molecular dynamics simulations have shown that for β-D-glucose, the average sugar-water hydrogen bond length is shorter compared to other monosaccharides, indicating stronger interactions. researchgate.net The carboxymethylation at the 3 and 6 positions would likely further influence these hydration properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. umt.edu.pkresearchgate.net These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. researchgate.netmdpi.com

The distribution of electron density is significantly altered by the presence of the electron-withdrawing carboxymethyl groups. This influences the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons in a reaction. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

| Property | Predicted Influence of Carboxymethylation | Method of Prediction |

|---|---|---|

| HOMO-LUMO Gap | Likely reduced compared to D-glucose, indicating higher reactivity. | DFT Calculations. umt.edu.pk |

| Electrostatic Potential | Increased negative potential around the carboxylate groups. | Quantum Chemical Calculations. researchgate.net |

| Acidity of Hydroxyls | Potentially increased due to the inductive effect of carboxymethyl groups. | pKa calculations via quantum chemistry. researchgate.net |

Docking Studies with Hypothetical Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how this compound might interact with biological macromolecules like proteins.

Docking studies can be employed to predict the binding sites and interaction modes of this compound with hypothetical protein targets. plos.orgarxiv.org The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the protein and scoring them based on their steric and energetic complementarity.

The carboxymethyl groups are expected to play a significant role in the binding affinity and specificity. Their negatively charged carboxylate moieties can form strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues (like lysine (B10760008) and arginine) and with hydrogen bond donors in the protein's binding site. The underlying glucose scaffold provides a specific three-dimensional framework that can be recognized by carbohydrate-binding proteins (lectins) or enzymes. The combination of the specific shape of the glucose ring and the charged functional groups makes this compound a candidate for targeted interactions with specific biomolecules. Recent advancements in prediction algorithms, such as DeepGlycanSite, have shown high accuracy in identifying carbohydrate-binding sites on proteins. nih.gov

Simulation of Intermolecular Interactions in Aqueous Solutions and Material Matrices

Simulations of intermolecular interactions are crucial for understanding the macroscopic properties of this compound in different environments.

In aqueous solutions, molecular dynamics simulations can reveal the nature and strength of interactions between solute molecules and with the solvent. nih.gov At higher concentrations, there is a possibility of self-association through hydrogen bonding and van der Waals forces. nih.gov The charged carboxymethyl groups will also lead to significant electrostatic interactions between the molecules.

When incorporated into a material matrix, such as a polymer, the interactions between this compound and the matrix components will determine the material's properties. For instance, in a composite material with carboxymethyl chitosan (B1678972) and sodium alginate, spectral changes indicated a conformational rearrangement of sugar rings due to molecular interactions between the polymer chains. mdpi.com Simulations can predict the compatibility, distribution, and the effect of the glucose derivative on the mechanical and thermal properties of the matrix. These simulations can model the formation of hydrogen bonds, electrostatic interactions, and potential covalent linkages between the glucose derivative and the matrix, providing insights into the composite material's structure and stability.

Biochemical and Biological Interactions in in Vitro and Pre Clinical Models

Investigation of Glycosidase and Glycosyltransferase Substrate Specificity

The introduction of carboxymethyl groups onto the glucose backbone significantly alters its recognition and processing by carbohydrate-active enzymes. These enzymes, which exhibit high specificity for the structure of their natural substrates, are sensitive to modifications at key positions on the pyranose ring.

3,6-di-O-carboxymethyl-D-glucose is most frequently studied as a constituent monomer of carboxymethyl cellulose (B213188) (CMC), a widely used cellulose ether. psu.edu The enzymatic hydrolysis of CMC by cellulases results in a complex mixture of products, including unsubstituted glucose and various mono- and di-substituted O-carboxymethyl glucose molecules. cu.edu.egresearchgate.net The precise composition of the hydrolysate is dependent on the specificity of the enzyme employed. researchgate.netdiva-portal.org

For instance, studies on endoglucanases from the fungus Trichoderma reesei demonstrate distinct selectivities. These enzymes are utilized to analyze the substitution pattern of CMC, as their ability to cleave the polymer chain is dictated by the location of carboxymethyl groups on the glucose units. researchgate.netdiva-portal.org While this compound is a potential product of extensive CMC hydrolysis, its role as a substrate for further enzymatic action, such as glycosylation by glycosyltransferases, is not well established. The bulky and charged nature of the substituents would likely make it a poor acceptor substrate for most glycosyltransferases, potentially acting as a chain terminator in polysaccharide synthesis.

The position and presence of carboxymethyl groups are critical determinants of enzyme interaction. The carboxymethyl moiety introduces both significant steric bulk and a negative charge at physiological pH, which can interfere with the precise molecular interactions required for substrate binding and catalysis within an enzyme's active site. nih.govnih.gov

Research on the selectivity of different cellulases provides direct evidence for the importance of substituent position. For example, the endoglucanase Tr Cel45A from Trichoderma reesei can tolerate a carboxymethyl group at the O-3 position of a glucose residue within its active site, but its hydrolytic activity is hindered by substitutions at the O-2 or O-6 positions. researchgate.net In contrast, another cellulase, Tr Cel74A, was found to tolerate monosubstitution only at the O-6 position. researchgate.net This differential tolerance underscores the unique architecture of each enzyme's active site.

The inactivation of enzymes by carboxymethylation of their own catalytic residues further illustrates the disruptive potential of this functional group. Carboxymethylation of a catalytic glutamic acid residue in ribonuclease T1, for instance, leads to enzyme inactivation by sterically blocking the substrate-binding site. nih.gov By analogy, a substrate like this compound, bearing two such groups, would be expected to be a challenging substrate for enzymes that have not specifically evolved to accommodate it. The carboxymethyl groups would likely lead to destabilization of the enzyme-substrate complex and prevent the substrate from achieving the correct orientation for catalysis. nih.gov

| Enzyme | Source Organism | Substrate Position Tolerance | Effect of Substitution | Reference |

|---|---|---|---|---|

| Endoglucanase Tr Cel45A | Trichoderma reesei | O-3 | Tolerated at subsite -1 | researchgate.net |

| Endoglucanase Tr Cel45A | Trichoderma reesei | O-2, O-6 | Hindered hydrolysis | researchgate.net |

| Endoglucanase Tr Cel74A | Trichoderma reesei | O-6 | Tolerated (monosubstitution) | researchgate.net |

Interaction with Lectins and Carbohydrate-Binding Proteins

Lectins and other carbohydrate-binding modules (CBMs) recognize sugars through a combination of specific hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org The modification of the glucose molecule at the 3- and 6-positions with carboxymethyl groups would be expected to profoundly alter these interactions.

Binding affinity between a ligand and a protein receptor is commonly quantified using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). ITC measures the heat released or absorbed during a binding event to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). SPR monitors changes in refractive index at a sensor surface as a ligand binds to an immobilized receptor, providing real-time kinetic data.

While no specific ITC or SPR studies have been published for this compound, studies on other carboxymethylated polysaccharides offer valuable insights. For example, ITC has been used to show that the interaction between the positively charged polymer ε-poly-L-lysine and negatively charged carboxymethyl starch is primarily electrostatic. researchgate.net Similarly, SPR has shown that free carboxymethyl groups on dextran (B179266) can enhance binding interactions with certain drug molecules. science.gov

For most lectins and CBMs that specifically recognize D-glucose, binding is dependent on a precise network of hydrogen bonds with the hydroxyl groups of the sugar. The substitution of the hydroxyls at C-3 and C-6 with bulky, negatively charged carboxymethyl groups would disrupt this network and introduce electrostatic repulsion, likely resulting in significantly reduced or abolished binding affinity.

| Ligand | Binding Partner | Technique | Predicted/Observed Outcome | Rationale/Reference |

|---|---|---|---|---|

| This compound | Typical Glucose-Binding Lectin (e.g., Concanavalin A) | ITC/SPR (Hypothetical) | Very low to no affinity | Steric hindrance and electrostatic repulsion from carboxymethyl groups would disrupt the H-bond network required for binding. |

| Carboxymethyl Starch (CSS) | ε-Poly-L-lysine (ε-PL) | ITC | Strong electrostatic interaction | Interaction is driven by the attraction between the negative carboxyl groups of CSS and the positive amino groups of ε-PL. researchgate.net |

| Carboxymethyl Dextrin | Anticancer Drugs (e.g., Doxorubicin) | SPR | Enhanced binding interactions | Free carboxymethyl groups enhanced the association with the drug molecules. science.gov |

Co-crystallization followed by X-ray diffraction is the definitive method for elucidating the three-dimensional structural basis of a ligand-receptor interaction at the atomic level. Such studies have been instrumental in understanding how CBMs achieve their specificity. nih.gov

Currently, there are no published crystal structures of this compound in complex with a lectin or CBM. However, structural studies of engineered CBMs provide a framework for predicting the consequences of such a binding event. For a protein to bind this compound, its binding site would need to possess significant plasticity to accommodate the two bulky carboxymethyl groups. nih.gov Furthermore, the binding pocket would likely require positively charged amino acid residues (e.g., arginine, lysine) to be positioned appropriately to form favorable electrostatic interactions with the negatively charged carboxylates, a feature not typical of binding sites for neutral glucose. In the absence of such a complementary pocket, the carboxymethyl groups would cause steric clashes and electrostatic repulsion, preventing stable binding.

Modulation of Cellular Processes in Cell Culture Models (e.g., cell adhesion, signaling pathways)

While direct studies on the effect of the monomer this compound on cellular processes are lacking, research on a related polymer, poly(carboxymethyl glucose sulfate), provides compelling evidence that carboxymethylated sugars can modulate complex biological activities. This polymer, known as a ReGeneraTing Agent (RGTA), has been shown to mimic the function of heparan sulfates in the extracellular matrix (ECM). researchgate.netregenerating-agents.com In clinical studies, it has been used topically to promote corneal wound healing, enhance re-epithelialization, and restore the architecture of the ECM, suggesting it can influence cell adhesion, migration, and tissue repair. regenerating-agents.commdpi.com

Furthermore, modified biological molecules can trigger specific signaling pathways. A well-known example is the formation of advanced glycation end-products (AGEs), such as carboxymethyl lysine (B10760008), where a carboxymethyl group is attached to a protein. These AGEs are recognized by the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor whose activation triggers pro-inflammatory signaling cascades. mdpi.com By analogy, it is conceivable that an unusual sugar structure like this compound could be recognized by pattern recognition receptors on the cell surface, potentially modulating signaling pathways related to inflammation or cellular stress. However, without direct experimental evidence, this remains speculative. High concentrations of glucose itself are known to modulate cellular function, such as increasing the expression of adhesion molecules, but these effects are typically mediated through metabolic pathways for which this compound is not a substrate. rsc.org

Receptor-Mediated Uptake Mechanisms and Intracellular Trafficking

The entry of molecules into a cell is a tightly regulated process, often mediated by specific receptors on the cell surface. For glucose and its derivatives, the primary mechanism of cellular uptake is through glucose transporters (GLUTs). wikipedia.org These proteins facilitate the movement of glucose across the cell membrane. While direct studies on the receptor-mediated uptake of this compound are not extensively documented, the uptake of similar modified glucose molecules, such as 3-O-methyl-D-glucose, has been shown to occur via a stereospecific, carrier-mediated, facilitated diffusion process. nih.gov This process is inhibited by cytochalasin B and phloridzin, known inhibitors of glucose transport. nih.gov

In addition to transporter-mediated uptake, cells can internalize substances through endocytosis. nih.gov This process is particularly relevant for larger molecules or molecular complexes. Given that this compound is being explored as a drug carrier, it is plausible that its uptake could involve endocytic pathways, especially when conjugated to a therapeutic agent. Once inside the cell, the intracellular trafficking of such compounds determines their ultimate fate and site of action. For instance, internalized glucose derivatives can be phosphorylated and incorporated into metabolic pathways like glycogen (B147801) synthesis or be released from the cell. nih.gov The specific intracellular pathways for this compound remain to be fully elucidated.

Effects on Gene Expression and Protein Production in Relevant Cell Lines

The introduction of a modified sugar into a cellular environment can potentially alter gene expression and subsequent protein production. Such alterations can provide insights into the compound's biological activity and its potential effects on cellular function. While specific gene expression analyses for this compound are not widely available, studies on related compounds and conditions offer a framework for potential mechanisms. For example, high concentrations of glucose and the presence of advanced glycation end products (AGEs) like carboxymethyl-lysine (CML) have been shown to significantly alter gene expression in various cell types, including osteocytes. nih.gov These changes often involve inflammatory markers and genes related to cellular stress and metabolism. nih.gov

Furthermore, analyses of gene expression in diabetes have identified numerous genes and pathways that are dysregulated, many of which are involved in metabolism, cell signaling, and immune responses. nih.govbiorxiv.org Investigating whether this compound influences these or other specific gene signatures would be a critical step in understanding its biological impact.

Cytocompatibility Assessments in vitro

Before any compound can be considered for pre-clinical or clinical use, its safety at the cellular level must be established. Cytocompatibility studies assess whether a material is toxic to cells. For carbohydrate-based materials, in vitro cytotoxicity is a key evaluation. Studies on carboxymethyl cellulose (CMC), a related carbohydrate polymer, have demonstrated that it exhibits negligible in vitro cytotoxicity across a range of concentrations in various cell lines, including mouse and human keratinocytes and fibroblasts. nih.gov However, it is important to note that high concentrations of unmodified glucose can be toxic to cells. nih.govnih.gov

The cytocompatibility of this compound would need to be systematically investigated using standardized assays that measure cell viability, apoptosis, and necrosis. nih.gov Such studies are crucial to determine a safe concentration range for its potential applications.

Pre-clinical Studies in Animal Models (Focus on Mechanisms and Delivery Systems)

Animal models provide an essential platform for evaluating the in vivo behavior of new compounds, including their pharmacokinetic and pharmacodynamic profiles, biocompatibility, and interactions with the immune system.

Pharmacokinetic and Pharmacodynamic Principles in Animal Models (without dosage/safety specifics)

Pharmacokinetics describes how the body processes a compound—its absorption, distribution, metabolism, and excretion. Pharmacodynamics, on the other hand, deals with the compound's effects on the body. While specific pharmacokinetic and pharmacodynamic data for this compound are not yet published, general principles can be inferred from studies of other glucose-related compounds. For instance, the route of administration (e.g., intravenous vs. subcutaneous) can significantly impact the plasma concentration and half-life of a compound. nih.gov The study of how a compound like this compound is distributed to various tissues and how it interacts with its target to produce a biological effect would be fundamental to its development as a therapeutic or delivery agent.

Modulation of Inflammatory or Immune Responses in Animal Models

Modified carbohydrates have been shown to possess immunomodulatory properties. For example, β-glucans, which are polysaccharides of D-glucose, can modulate the immune system by stimulating phagocytic activity and influencing cytokine production. nih.govjournaljpri.comnih.gov In some animal models, β-glucans have been shown to enhance immune responses and lower levels of stress-related hormones. nih.gov

Conversely, some modified molecules can have anti-inflammatory effects. For instance, the marine natural product des-O-methyllasiodiplodin has been shown to lower blood glucose in diabetic mice by ameliorating inflammation. nih.gov Given these precedents, it is plausible that this compound could modulate inflammatory or immune responses. Pre-clinical studies in animal models would be necessary to investigate these potential effects, for example, by measuring levels of inflammatory cytokines or assessing the activity of immune cells following administration of the compound.

Applications in Advanced Materials and Nanotechnology Non Clinical

Development of Bio-Adhesive Materials and Coatings

The carboxyl and hydroxyl groups present in 3,6-di-O-carboxymethyl-D-glucose contribute to the adhesive properties of polymers that contain this unit. Polysaccharides are known for their ability to act as adhesives due to the high density of polar functional groups and their high molecular weight nih.gov. These groups can form various physical and chemical interactions, such as hydrogen bonds and electrostatic interactions, with tissue surfaces.

Mussel-inspired chemistry, which utilizes catechol functionalities, has been a significant area of research for developing wet-adhesive biomaterials acs.org. While not intrinsically a catechol, the chemical functionalities of carboxymethylated glucose can be leveraged to create adhesive hydrogels. For instance, cellulose-phenylboronic acid conjugates have been used to fabricate self-healing adhesive hydrogels through dynamic boronic ester cross-linking with polyvinyl alcohol (PVA) nih.gov. These hydrogels have shown good adhesion to skin tissue nih.gov.

Utilization in Controlled Release Systems and Encapsulation Technologies

The hydrogel networks formed from polymers containing this compound are well-suited for controlled release and encapsulation applications. The porous structure of the hydrogel can entrap small molecules and biologics, which are then released over time through diffusion or as the hydrogel matrix degrades. This compound is noted as having potential as a carrier for targeted drug delivery .

Carboxymethylated polysaccharides are widely used as carriers for drug delivery. The encapsulation of bioactive compounds can be achieved by forming the hydrogel in the presence of the compound to be encapsulated. The release kinetics can be controlled by modulating the hydrogel's properties, such as its swelling ratio and degradation rate.

For example, carboxymethyl cellulose (B213188) has been used to encapsulate the anti-inflammatory drug prednisolone, demonstrating a sustained release mechanism nih.gov. In another application, glucose oxidase (GOD) has been encapsulated in gels made from alginate and carboxymethyl cellulose to enhance the enzyme's thermal and storage stability nih.gov. The excellent water retention properties of CMC are beneficial in improving the encapsulation efficiency of enzymes nih.gov.

Furthermore, glucose-responsive drug delivery systems have been developed using materials that can respond to changes in glucose levels nih.govnih.govucf.edu. While often relying on enzymes like glucose oxidase or synthetic glucose-binding moieties, the fundamental hydrogel matrix can be composed of polymers like carboxymethyl cellulose, highlighting the versatility of glucose derivatives in designing "smart" delivery systems.

Stimuli-Responsive Release Mechanisms (e.g., pH, temperature)

The presence of carboxylic acid functional groups in this compound makes it an excellent candidate for the fabrication of pH-responsive hydrogels. These materials can undergo significant changes in their swelling behavior in response to variations in environmental pH. At low pH, the carboxylic acid groups are protonated, leading to a more compact hydrogel structure. Conversely, at higher pH levels, these groups become ionized, resulting in electrostatic repulsion between the polymer chains and a subsequent increase in swelling. This pH-dependent swelling can be harnessed for the controlled release of encapsulated therapeutic agents or other molecules.

While direct studies on the temperature-responsive release mechanisms of materials solely based on this compound are not extensively documented, the principles of incorporating thermo-responsive polymers could be applied. By copolymerizing or grafting temperature-sensitive polymers with monomers of this compound, dual-responsive hydrogels could be engineered. Such systems would exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered changes in their physical state and release profiles.

Table 1: Potential Stimuli-Responsive Characteristics of this compound-based Materials

| Stimulus | Mechanism of Action | Potential Application |

|---|---|---|

| pH | Protonation/deprotonation of carboxymethyl groups leading to changes in hydrogel swelling. | Controlled release of therapeutics in specific pH environments of the body. |

| Temperature | (Hypothetical) Incorporation into copolymers with thermo-responsive polymers to induce conformational changes at specific temperatures. | On-demand release of active compounds triggered by temperature changes. |

Integration into Biosensors and Bioelectronics

The chemical structure of this compound offers advantageous features for its integration into biosensors and bioelectronic devices. The carboxyl groups provide reactive sites for the covalent attachment of biological recognition elements, such as enzymes or antibodies, while the glucose backbone can contribute to the biocompatibility of the sensor interface.

Covalent bonding is a primary strategy for the stable immobilization of recognition elements onto surfaces modified with this compound. The carboxylic acid groups can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form amide bonds with the amine groups of enzymes or other proteins. This method ensures a robust and long-lasting attachment of the bioreceptor to the sensor surface, which is crucial for the operational stability of the biosensor.

Another approach involves the entrapment of recognition elements within a hydrogel matrix composed of cross-linked this compound. This method physically confines the biomolecules while allowing for the diffusion of the target analyte. The choice of immobilization technique depends on the specific requirements of the biosensor, including the nature of the recognition element and the desired performance characteristics.

In electrochemical biosensors, this compound can play a role in enhancing signal transduction. By creating a hydrophilic and biocompatible microenvironment on the electrode surface, it can facilitate the interaction between the immobilized recognition element and the target analyte. This can lead to more efficient biochemical reactions and, consequently, a more sensitive and reliable sensor response.

For instance, in an enzymatic glucose biosensor, a this compound-modified electrode could promote the optimal orientation and activity of immobilized glucose oxidase. This would lead to a more efficient enzymatic conversion of glucose and a higher resulting electrochemical signal, thereby enhancing the sensitivity of the biosensor. The porous nature of hydrogels made from this compound can also increase the surface area for enzyme loading, further contributing to signal amplification.

Table 2: Role of this compound in Biosensor Performance

| Feature | Contribution to Biosensor Performance |

|---|---|

| Carboxymethyl Groups | Provide sites for stable covalent immobilization of recognition elements. |

| Glucose Backbone | Enhances biocompatibility and creates a favorable microenvironment for biomolecule activity. |

| Hydrogel Formation | Increases surface area for higher loading of recognition elements and can enhance diffusion of analytes. |

Applications in Tissue Engineering Scaffolds (as a material component)

The properties of this compound make it a promising material for the fabrication of scaffolds in tissue engineering. Its biocompatibility, biodegradability, and the presence of functional groups for further modification are key attributes for creating environments that support cell growth and tissue regeneration.

Scaffolds fabricated from or incorporating this compound can provide a suitable microenvironment for cell adhesion, proliferation, and differentiation. The carboxyl groups can mimic aspects of the natural extracellular matrix (ECM), which is rich in negatively charged glycosaminoglycans. This can promote cell attachment and signaling.

Research on related carboxylated polysaccharides has shown that the presence of carboxylic acid groups can enhance cell proliferation. For example, studies with carboxylated bacterial nanocellulose have demonstrated significantly higher cell growth compared to unmodified nanocellulose. Current time information in Asia/Manila. It is hypothesized that scaffolds containing this compound would similarly support robust cell proliferation and could be tailored to influence cell differentiation pathways, such as osteogenic differentiation of mesenchymal stem cells, by controlling the material's chemical and physical properties.

Table 3: Research Findings on Cell Interaction with Carboxylated Scaffolds

| Scaffold Material | Cell Type | Observed Effect on Cells | Reference |

|---|

The use of scaffolds made from modified carbohydrates like this compound in bioreactors requires careful consideration of the system design to optimize tissue development. Perfusion bioreactors are often employed to ensure efficient mass transport of nutrients and oxygen to cells cultured within the three-dimensional scaffold, as well as the removal of metabolic waste products.

The mechanical properties of the this compound-based scaffold are a critical factor. The scaffold must possess sufficient mechanical integrity to withstand the fluid shear stresses imposed by the perfusion flow without significant degradation or deformation that could compromise the tissue structure. The design of the bioreactor should allow for the precise control of flow rates to provide adequate nutrient supply while minimizing detrimental mechanical stresses on the developing tissue. Furthermore, the degradation rate of the scaffold should be tunable to match the rate of new tissue formation within the bioreactor environment.

Role in Environmental Remediation (e.g., heavy metal adsorption)

The introduction of carboxymethyl groups onto glucose units, as seen in derivatives like this compound, plays a significant role in the potential application of such compounds in environmental remediation, particularly in the removal of heavy metals from aqueous solutions. The presence of carboxymethyl functional groups enhances the ability of the glucose-based molecule to bind with metal ions, a process known as adsorption.

Chemically modified polysaccharides containing carboxymethyl groups are recognized for their effectiveness as adsorbents for treating domestic, agricultural, and industrial effluents contaminated with toxic heavy metals. nih.gov The process of carboxymethylation, which introduces -CH₂-COOH groups, provides active sites, including hydroxyl and carboxyl groups, that are crucial for the adsorption process. nih.gov Generally, carboxymethylated polysaccharides exhibit higher adsorption capacities for heavy metals compared to their unmodified forms. nih.gov

Research into related compounds, such as crosslinked carboxymethyl konjac glucomannan (CMKGM), has provided insights into the adsorption behavior. Studies have shown that the adsorption capacity of these materials can be influenced by factors such as the pH of the solution, with an optimal range typically between 5 and 6. researchgate.netbit.edu.cn The adsorption process is often rapid, reaching equilibrium in a short period. researchgate.netbit.edu.cn